molecular formula C22H23NO2 B11610344 3-[1-(2,5-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(2,5-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11610344
M. Wt: 333.4 g/mol
InChI Key: RZJQCGWQORROEY-UHFFFAOYSA-N
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Description

3-[1-(2,5-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound that belongs to the class of pyrroles This compound is characterized by the presence of a pyrrole ring substituted with dimethylphenyl and methylphenyl groups, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,5-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and catalysts, as well as reaction conditions, would be optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,5-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield ketones or alcohols, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

3-[1-(2,5-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(2,5-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(2,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid
  • 3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

Uniqueness

3-[1-(2,5-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of both dimethylphenyl and methylphenyl groups on the pyrrole ring. This structural feature distinguishes it from other similar compounds and may contribute to its specific chemical and biological properties.

Properties

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

3-[1-(2,5-dimethylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C22H23NO2/c1-15-5-8-18(9-6-15)20-12-10-19(11-13-22(24)25)23(20)21-14-16(2)4-7-17(21)3/h4-10,12,14H,11,13H2,1-3H3,(H,24,25)

InChI Key

RZJQCGWQORROEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2C3=C(C=CC(=C3)C)C)CCC(=O)O

Origin of Product

United States

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